molecular formula C10H7N3O B11996624 1-Hydroxy-2-iminoquinoline-3-carbonitrile CAS No. 16026-91-8

1-Hydroxy-2-iminoquinoline-3-carbonitrile

Cat. No.: B11996624
CAS No.: 16026-91-8
M. Wt: 185.18 g/mol
InChI Key: GIKHNZCSYPTECA-UHFFFAOYSA-N
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Description

1-Hydroxy-2-iminoquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxy, imino, and carbonitrile functional groups within the quinoline framework endows it with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-iminoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent functional group transformations, such as hydroxylation and imination, yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-iminoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The imino group can be reduced to an amino group using reducing agents.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 1-Hydroxy-2-aminoquinoline-3-carbonitrile.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-Hydroxy-2-iminoquinoline-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-iminoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and nature of functional groups.

    Quinoline-3-carbonitriles: These compounds lack the hydroxy and imino groups but have a similar carbonitrile functionality.

Uniqueness

1-Hydroxy-2-iminoquinoline-3-carbonitrile is unique due to the combination of hydroxy, imino, and carbonitrile groups within the quinoline framework. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

16026-91-8

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1-hydroxy-2-iminoquinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-6-8-5-7-3-1-2-4-9(7)13(14)10(8)12/h1-5,12,14H

InChI Key

GIKHNZCSYPTECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)N2O)C#N

Origin of Product

United States

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